molecular formula C9H17NO3S B039243 S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate CAS No. 114326-10-2

S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate

Cat. No. B039243
CAS RN: 114326-10-2
M. Wt: 219.3 g/mol
InChI Key: SYLBKLDSMWKIJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate, also known as TBOC-EET, is an organic compound used in a variety of scientific research applications. It is a small molecule that is synthesized from a variety of starting materials and can be further modified for use in research studies. TBOC-EET is a valuable tool for scientists as it can be used to study the mechanism of action, biochemical and physiological effects, and advantages and limitations of lab experiments.

Scientific Research Applications

Peptide and Protein Science

“N-Boc-S-Acetyl-cysteamine” is a cysteine protecting group that has enabled a vast array of peptide and protein chemistry over the last several decades . Sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

Peptide Synthesis

This compound is used in Boc and Fmoc peptide synthesis . The conditions used for its deprotection, its comparison to other related Cys protecting groups, and notable applications of the Cys protecting group in peptide and protein chemistry are areas of focus .

Protein Bioconjugation

“N-Boc-S-Acetyl-cysteamine” is used in the development of novel methodology for use in peptide chemistry and protein bioconjugation .

Neurodegenerative Diseases

Cysteamine and cystamine, which are related to “N-Boc-S-Acetyl-cysteamine”, appear to be promising in the treatment of certain mouse models of neurodegenerative diseases, such as Parkinson’s disease (PD) and Huntington’s disease (HD) . Cysteamine can cross the blood-brain barrier, which makes it an attractive candidate for therapeutic applications .

Chemical Analysis

“N-Boc-S-Acetyl-cysteamine” and related products are used for scientific research in chemical analysis .

Biotechnology

“N-Boc-S-Acetyl-cysteamine” is used in biotechnology, specifically in the development of a biotechnology spin-out .

properties

IUPAC Name

S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S/c1-7(11)14-6-5-10-8(12)13-9(2,3)4/h5-6H2,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLBKLDSMWKIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557193
Record name S-{2-[(tert-Butoxycarbonyl)amino]ethyl} ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate

CAS RN

114326-10-2
Record name S-{2-[(tert-Butoxycarbonyl)amino]ethyl} ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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